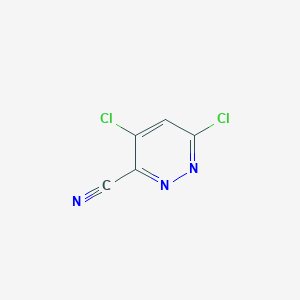

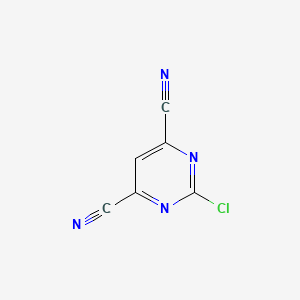

4,6-二氯嘧啶-3-腈

描述

The compound 4,6-Dichloropyridazine-3-carbonitrile is a derivative of pyridazine, which is a heterocyclic compound with significant importance in medicinal chemistry due to its diverse pharmaceutical applications. Pyridazine analogs are known for their ability to coordinate with metals and form complex structures, which can be useful in various chemical and biological processes .

Synthesis Analysis

The synthesis of pyridazine derivatives can involve various methods, including novel protocols such as Vilsmeier–Haack chlorination , inverse-electron-demand Diels-Alder reactions , and reactions involving hydrazinylpyridazine intermediates . For instance, compound 2 in paper was obtained from a dihydropyridine precursor using a chlorination step. Similarly, the synthesis of 3,6-di(pyridin-2-yl)pyridazines was achieved through cycloadditions that were accelerated under microwave conditions . Another example is the synthesis of a triazolopyridazine derivative, which involved a multi-step reaction starting from an acetic acid derivative and hydrazinylpyridazine, followed by cyclization .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For example, compound 2 in paper was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters. The gas-phase molecular structures of dichloropyridazines have been determined by electron diffraction and ab initio calculations, which help in understanding the effects of chlorination on ring geometry . Additionally, the crystal structure of a triazolopyridazine derivative was confirmed by XRD, and its electronic properties were studied using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be influenced by the presence of substituents on the ring. For instance, the metal-coordinating ability of 3,6-di(pyridin-2-yl)pyridazines allows for the self-assembly into gridlike metal complexes . The presence of chloro groups can also affect the reactivity, as seen in the synthesis of the triazolopyridazine derivative, where chloroamine T was used in the cyclization step .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be characterized by their optical properties, such as UV–vis absorption and fluorescence spectroscopy. Compound 2 in paper showed absorption and fluorescence maxima at 290 nm and 480 nm, respectively. The effects of solvents on the emission spectra were also investigated. The HOMO-LUMO energy gap and global reactivity descriptors of a triazolopyridazine derivative were determined through DFT calculations, providing insight into its electronic properties . The intermolecular interactions in the solid phase, such as hydrogen bonding and π–π stacking, can lead to distortions in the crystal structures of dichloropyridazines .

科学研究应用

合成和衍生物形成

4,6-二氯嘧啶-3-腈已被用作各种合成路线中的前体, 以生产一系列衍生物。例如, 它用于合成吡唑并[3,4-d]嘧啶衍生物。这些衍生物是通过环保反应形成的, 并评估了它们的抗菌活性, 表明在抗菌药物开发中具有潜在应用 (Rostamizadeh et al., 2013)。另一项研究重点介绍了由涉及 2-氯-4,6-二甲基吡啶-3-腈的反应形成的吡唑并、异恶唑并和吡啶并喹唑啉衍生物。这些衍生物被进一步加工以产生噻吩并吡啶衍生物, 证明了该化学物质在合成具有潜在生物活性的各种杂环化合物方面的多功能性 (Yassin, 2009).

复杂杂环化合物的形成

使用 3-氯-5,6-二苯基嘧啶-4-腈合成了复杂的杂环化合物, 例如嘧啶并[4,5-c]嘧啶和s-三唑并[3',4':2,3]嘧啶并[4,5-c]嘧啶衍生物。这些化合物是通过与芳香胺和水合肼的反应形成的, 展示了 4,6-二氯嘧啶-3-腈衍生物在产生药理学相关结构中的作用 (Abdel Moneam, 2004).

抗菌和抗真菌活性

4,6-二氯嘧啶-3-腈的衍生物在抗菌和抗真菌测试中显示出有希望的结果。由涉及该化学物质的反应合成的化合物表现出显着的活性, 表明它们在开发新的抗菌和抗真菌剂中的潜在用途 (El-Essawy et al., 2010).

安全和危害

The compound is classified under GHS07 and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

4,6-dichloropyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-3-1-5(7)10-9-4(3)2-8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGDUTWKGCHAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287939 | |

| Record name | 4,6-Dichloro-3-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35857-90-0 | |

| Record name | 4,6-Dichloro-3-pyridazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35857-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-3-pyridazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)

![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)

![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)

![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)